7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 4-chlorobenzaldehyde with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to form the quinazolinone core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Halogen substitution reactions can occur at the chloro positions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and quinazoline-2,4-dione derivatives .
Scientific Research Applications
7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: Lacks the chloro substituents but shares the core structure.
4-Chloroquinazoline-2,4-dione: Similar structure but with only one chloro substituent.
3-(4-Chlorophenyl)quinazoline-2,4(1H,3H)-dione: Similar structure but without the 7-chloro substituent.
Uniqueness
7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both chloro substituents, which may enhance its biological activity and specificity compared to other quinazolinone derivatives .
Biological Activity
7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione, with the CAS number 61680-20-4, is a compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.
- Molecular Formula : C14H8Cl2N2O2
- Molecular Weight : 307.13 g/mol
- Structure : The compound features a quinazoline backbone with chlorine substituents that may influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance:
- A study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Among these, some compounds showed moderate to strong antimicrobial activity. Specifically, compounds 13 and 15 displayed broad-spectrum activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm and Minimum Inhibitory Concentration (MIC) values between 75 and 80 mg/mL .
Table 1: Antimicrobial Activity of Selected Quinazoline Derivatives
Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
Compound 13 | Staphylococcus aureus | 11 | 75 |
Compound 15 | Escherichia coli | 10 | 80 |
Compound 14a | Candida albicans | 12 | 70 |
Compound 14b | Candida albicans | 13 | 75 |
Anticancer Activity
Quinazoline derivatives have also been explored for their anticancer potential. Research indicates that certain derivatives can inhibit cancer cell proliferation effectively:
- A study reported that quinazoline derivatives exhibited selective cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Notably, some compounds showed IC50 values as low as 0.096μM, indicating potent activity against EGFR (Epidermal Growth Factor Receptor) .
Table 2: Cytotoxicity of Quinazoline Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF7 | 0.096 |
Compound B | A549 | 0.120 |
Compound C | HepG2 | 2.09 |
The biological activity of quinazoline derivatives can be attributed to their ability to interact with key enzymes involved in cellular processes:
- DNA Gyrase Inhibition : Some studies suggest that quinazoline derivatives act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication .
- EGFR Inhibition : The anticancer effects are primarily linked to the inhibition of EGFR signaling pathways, which play a significant role in tumor growth and metastasis .
Case Studies
- Antimicrobial Evaluation : A comprehensive evaluation of quinazoline derivatives highlighted their potential as novel antimicrobial agents capable of overcoming bacterial resistance issues. The study emphasized the need for further development of these compounds to enhance their efficacy against resistant strains .
- Anticancer Research : Another case study focused on the synthesis and evaluation of new quinazoline derivatives that showed promising results in inhibiting cancer cell lines. The findings suggested that structural modifications could lead to enhanced selectivity and potency against specific cancer types .
Properties
CAS No. |
61680-20-4 |
---|---|
Molecular Formula |
C14H8Cl2N2O2 |
Molecular Weight |
307.1 g/mol |
IUPAC Name |
7-chloro-3-(4-chlorophenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-1-4-10(5-2-8)18-13(19)11-6-3-9(16)7-12(11)17-14(18)20/h1-7H,(H,17,20) |
InChI Key |
XYKGMDXEUIKMSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O)Cl |
Origin of Product |
United States |
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